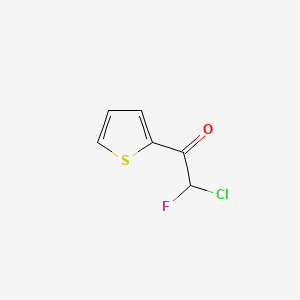
3,4-Difluoro-5-iodobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Difluoro-5-iodobenzaldehyde is an aromatic aldehyde with the molecular formula C7H3F2IO. It is characterized by the presence of two fluorine atoms and one iodine atom attached to a benzene ring, along with an aldehyde functional group. This compound is of interest in various fields of research due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-5-iodobenzaldehyde typically involves the iodination of 3,4-difluorobenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Difluoro-5-iodobenzaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium are common oxidizing agents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are typical reducing agents.
Major Products Formed
Substitution: Products like 3,4-difluoro-5-azidobenzaldehyde or 3,4-difluoro-5-cyanobenzaldehyde.
Oxidation: 3,4-Difluoro-5-iodobenzoic acid.
Reduction: 3,4-Difluoro-5-iodobenzyl alcohol.
Aplicaciones Científicas De Investigación
3,4-Difluoro-5-iodobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and in the development of enzyme inhibitors.
Industry: Used in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 3,4-Difluoro-5-iodobenzaldehyde depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the iodine atom is replaced by a nucleophile, resulting in the formation of a new carbon-nucleophile bond. In oxidation reactions, the aldehyde group is converted to a carboxylic acid through the addition of oxygen atoms. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Difluoro-4-iodobenzaldehyde: Similar structure with fluorine and iodine atoms in different positions.
3,4-Difluorobenzaldehyde: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Iodo-2,4-difluorobenzaldehyde: Another positional isomer with different reactivity and properties.
Uniqueness
3,4-Difluoro-5-iodobenzaldehyde is unique due to the specific positioning of the fluorine and iodine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of complex organic molecules and a useful compound in various research applications.
Propiedades
Fórmula molecular |
C7H3F2IO |
|---|---|
Peso molecular |
268.00 g/mol |
Nombre IUPAC |
3,4-difluoro-5-iodobenzaldehyde |
InChI |
InChI=1S/C7H3F2IO/c8-5-1-4(3-11)2-6(10)7(5)9/h1-3H |
Clave InChI |
CNOHVWBAMFSNKC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)F)I)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


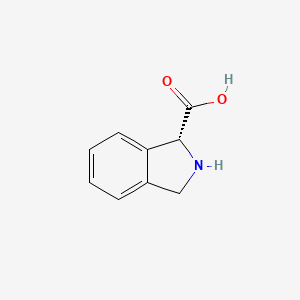

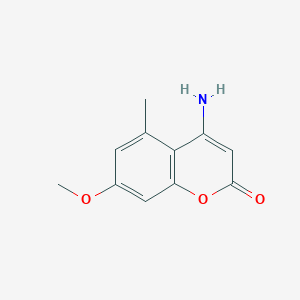
![6-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B12847373.png)
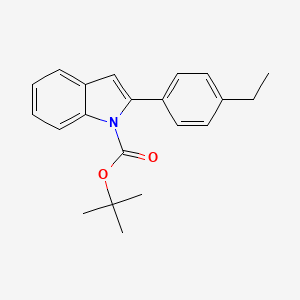
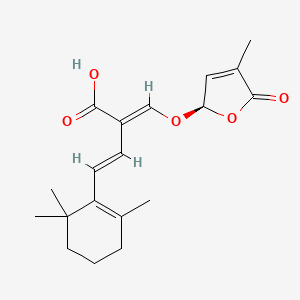
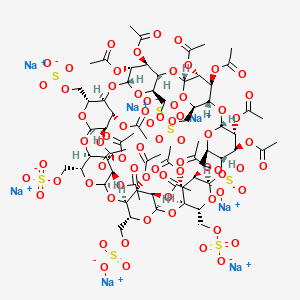

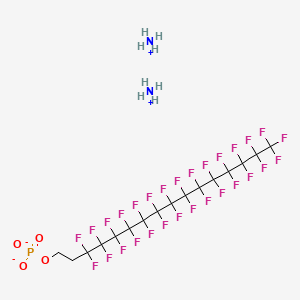

![1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12847425.png)
